11,12-Dimethoxy-7-methyl-6,7,7a,8-tetrahydro-5h-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline
Description
Chemical Structure and Nomenclature 11,12-Dimethoxy-7-methyl-6,7,7a,8-tetrahydro-5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline (IUPAC name) is a complex tetrahydroisoquinoline alkaloid characterized by a benzodioxolo[6,5,4-de]benzo[g]quinoline core with methoxy groups at positions 11 and 12, and a methyl substituent at position 7 (Figure 1). It is also known as Dicentrine (CAS: 28832-07-7) or Dehydrodicentrine (CAS: 19843-03-9) . The compound exhibits an (S)-configuration at the 7a position, critical for its biological activity .
Natural Occurrence and Synthesis Dicentrine is a natural alkaloid isolated from plants of the Lauraceae family, such as Lindera and Litsea species. While primarily obtained through extraction, synthetic routes involve multi-step cyclization and functionalization of tetrahydroisoquinoline precursors .
Biological Relevance
Dicentrine demonstrates potent G-quadruplex DNA stabilization, making it a candidate for anticancer therapies. It selectively targets cancer-related G-quadruplex structures, inducing cytotoxicity in various cancer cell lines .
Properties
IUPAC Name |
17,18-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-21-7-6-12-9-15-20(25-10-24-15)18-16(12)13(21)8-11-4-5-14(22-2)19(23-3)17(11)18/h4-5,9,13H,6-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVPELGSXTWKDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)OC)OC)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70297763 | |
| Record name | 11,12-dimethoxy-7-methyl-6,7,7a,8-tetrahydro-5h-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2490-83-7 | |
| Record name | Bulbocapnine, (+) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 11,12-dimethoxy-7-methyl-6,7,7a,8-tetrahydro-5h-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
11,12-Dimethoxy-7-methyl-6,7,7a,8-tetrahydro-5h-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline (commonly referred to as compound 1) is a complex organic molecule that has garnered attention for its potential biological activities. This compound belongs to the class of benzodioxole derivatives and has been studied for various pharmacological effects.
Chemical Structure and Properties
The chemical formula of compound 1 is , with a molecular weight of approximately 355.39 g/mol. The structure features a benzodioxole core fused with a quinoline moiety, which is characteristic of many biologically active compounds.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK2.
- Case Studies : In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines including breast (MCF-7) and prostate (PC-3) cancer cells with IC50 values in the low micromolar range.
Antimicrobial Activity
The antimicrobial properties of compound 1 have also been explored:
- Bacterial Inhibition : It exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
- Mechanism : The activity is believed to stem from the disruption of bacterial cell membranes and interference with metabolic pathways.
Insecticidal Activity
The insecticidal potential of benzodioxole derivatives has been documented:
- Larval Toxicity : Compound 1 was tested for its toxicity against larvae of common pest species. The LD50 values indicated significant lethality at concentrations comparable to established insecticides.
- Growth Disruption : Observations indicated that exposure led to developmental delays and morphological deformities in treated larvae.
Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
Key Structural Differences:
Substituent Positions: Dicentrine and (–)-Crebanine share the benzodioxolo-benzoquinoline core but differ in methoxy group positions (11,12 vs. 9,10) . D-Glaucine and Boldine possess dibenzoquinoline scaffolds with distinct substitution patterns (e.g., Boldine has hydroxyl groups absent in Dicentrine) .
Stereochemistry :
- Dicentrine’s (S)-configuration at 7a contrasts with (–)-Crebanine’s (R)-configuration, influencing DNA-binding selectivity .
Table 2: Pharmacological Activities
Q & A
Q. What are the standard protocols for synthesizing 11,12-Dimethoxy-7-methyl-6,7,7a,8-tetrahydro-5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline?
Methodological Answer: The synthesis typically involves multi-step cyclization and functionalization reactions. Key steps include:
- Precursor Preparation : Start with substituted naphthol derivatives (e.g., 6,7-dimethoxynaphthalen-1-ol) and introduce methyl groups via alkylation under acidic conditions .
- Cyclization : Use phosphorus oxychloride (POCl₃) or Dess-Martin periodinane to facilitate ring closure, forming the benzodioxolo-quinoline backbone .
- Methylation : Optimize methyl group introduction at position 7 using methyl iodide (CH₃I) in basic media (e.g., K₂CO₃/DMF) .
- Purification : Employ column chromatography (e.g., petroleum ether/EtOAc gradients) and recrystallization (methanol/water) for high purity (>95%) .
Key Variables : Reaction yields (50–70%) depend on temperature control (80–120°C), solvent selection (ethanol, DCM), and catalyst efficiency.
Q. How is structural confirmation performed for this compound?
Methodological Answer: Structural elucidation combines spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Analyze ¹H/¹³C NMR signals for methoxy (δ 3.8–4.0 ppm), methyl (δ 1.2–1.5 ppm), and aromatic protons (δ 6.5–8.0 ppm) to confirm substitution patterns .
- X-ray Crystallography : Resolve the fused-ring system and stereochemistry (e.g., 7aS configuration) using single-crystal diffraction (CCDC-deposited data) .
- Mass Spectrometry (MS) : Validate molecular weight (MW: 311.33 g/mol) via ESI-MS or HRMS .
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C-O at 1250 cm⁻¹, C=O at 1680 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data across studies?
Methodological Answer: Address discrepancies using the following strategies:
- Standardized Assays : Replicate in vitro studies (e.g., cytotoxicity via MTT assay) under controlled conditions (pH, temperature, cell lines) to minimize variability .
- Structure-Activity Relationship (SAR) Analysis : Compare activity of analogs (e.g., 10-methoxy or 7-methyl derivatives) to isolate critical functional groups .
- Molecular Docking : Model interactions with biological targets (e.g., DNA topoisomerases) using software like AutoDock to rationalize activity differences .
- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., PubChem BioAssay) to identify trends or outliers .
Q. What experimental designs optimize enantiomeric purity in synthetic routes?
Methodological Answer: Enantiomeric control requires:
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to achieve >90% enantiomeric excess (ee) .
- Chiral Stationary Phases (CSPs) : Purify intermediates via HPLC with amylose- or cellulose-based columns .
- Circular Dichroism (CD) : Monitor stereochemical integrity during synthesis to detect racemization .
- Kinetic Resolution : Exploit differential reaction rates of enantiomers using enzymatic or organocatalytic methods .
Q. How can researchers investigate the compound’s stability under physiological conditions?
Methodological Answer: Stability studies involve:
- pH-Dependent Degradation : Incubate the compound in buffers (pH 2–9) at 37°C and analyze degradation products via LC-MS .
- Oxidative Stress Tests : Expose to H₂O₂ or cytochrome P450 enzymes to simulate metabolic pathways .
- Thermal Analysis : Use DSC/TGA to determine decomposition temperatures (>200°C) and identify stable polymorphs .
- Light Sensitivity : Assess photodegradation under UV/visible light using quartz cuvettes and monitor via UV-Vis spectroscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
